molecular formula C17H16N2O5S2 B11624750 (5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11624750
M. Wt: 392.5 g/mol
InChI Key: RFVHEGZIAIFSQC-VIZOYTHASA-N
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Description

(5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a nitro-substituted benzodioxole, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The thioxo group can be reduced to a thiol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of thiol or amine derivatives.

    Substitution: Introduction of halogen or other substituents on the benzodioxole ring.

Scientific Research Applications

(5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The pathways involved can include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: Unique due to its specific combination of functional groups.

    Thiazolidinones: A class of compounds with similar thiazolidinone rings but different substituents.

    Benzodioxoles: Compounds with similar benzodioxole rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclohexyl group, a nitro-substituted benzodioxole, and a thiazolidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2O5S2/c20-16-15(26-17(25)18(16)11-4-2-1-3-5-11)7-10-6-13-14(24-9-23-13)8-12(10)19(21)22/h6-8,11H,1-5,9H2/b15-7+

InChI Key

RFVHEGZIAIFSQC-VIZOYTHASA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)SC2=S

Origin of Product

United States

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